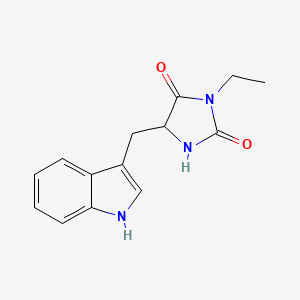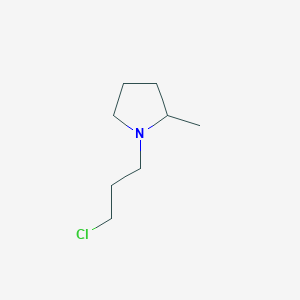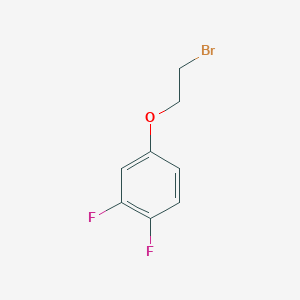
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is a complex organic compound with a unique structure that includes bromine, sulfur, and carbonothioyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atoms can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can be influenced by its unique functional groups. The pathways involved may include oxidative stress or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other brominated benzoates and phenylsulfanyl derivatives, such as:
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 4-{[(phenylsulfanyl)carbonothioyl]oxy}benzoate
Uniqueness
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is unique due to the combination of bromine, phenylsulfanyl, and carbonothioyl groups in its structure.
Eigenschaften
Molekularformel |
C15H10Br2O3S2 |
|---|---|
Molekulargewicht |
462.2 g/mol |
IUPAC-Name |
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate |
InChI |
InChI=1S/C15H10Br2O3S2/c1-19-14(18)9-7-11(16)13(12(17)8-9)20-15(21)22-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
POFKAVMVSKHPQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)OC(=S)SC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(3-Chlorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8648507.png)
![Phenol, 4-[[2-nitro-4-(trifluoromethyl)phenyl]amino]-](/img/structure/B8648517.png)



